N,N'-Bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo

Description

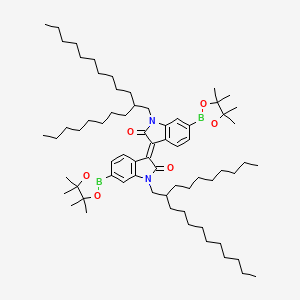

N,N'-Bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo (CAS: 1563062-80-5) is a boron-functionalized isoindigo derivative widely used in organic electronics, particularly as a monomer in conjugated polymers for organic solar cells (OSCs) and field-effect transistors (OFETs) . Its structure features:

- Isoindigo core: A planar, electron-deficient unit that promotes π-π stacking and charge transport.

- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) groups: Enable Suzuki-Miyaura cross-coupling reactions for polymer synthesis .

- N,N'-Bis(2-octyldodecyl) side chains: Branched alkyl chains that enhance solubility in organic solvents (e.g., THF, chloroform) while maintaining processability for thin-film devices .

Properties

IUPAC Name |

(3E)-1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H112B2N2O6/c1-13-17-21-25-29-31-35-39-43-53(41-37-33-27-23-19-15-3)51-71-59-49-55(69-75-65(5,6)66(7,8)76-69)45-47-57(59)61(63(71)73)62-58-48-46-56(70-77-67(9,10)68(11,12)78-70)50-60(58)72(64(62)74)52-54(42-38-34-28-24-20-16-4)44-40-36-32-30-26-22-18-14-2/h45-50,53-54H,13-44,51-52H2,1-12H3/b62-61+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKLHBYGEYVLOH-AIDPXTNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CCCCCCCC)CCCCCCCCCC)C(=O)N3CC(CCCCCCCC)CCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)/C(=C\4/C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CCCCCCCC)CCCCCCCCCC)/C(=O)N3CC(CCCCCCCC)CCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H112B2N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N,N’-Bis(2-octyldodecyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo is the hole transport layer in organic light-emitting devices and perovskite solar cells . This compound is a boronic ester derivative of triarylamine, which is known for its excellent hole-transporting properties.

Mode of Action

This compound interacts with its target by facilitating the transport of holes (positive charges) in the device. The double boronic ester functional groups enable the intermediate to construct more complex structures or polymers via C-C formation reactions. This enhances the efficiency of charge transport, leading to improved device performance.

Biochemical Pathways

These reactions are commonly used in organic chemistry to form carbon-carbon bonds, which are crucial for constructing complex structures or polymers.

Pharmacokinetics

The compound’s solubility in organic solvents, due to the presence of methyl groups, may influence its distribution and elimination in the system.

Biological Activity

N,N'-Bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo (CAS No. 1563062-80-5) is a synthetic organic compound that has garnered attention for its potential applications in organic electronics and materials science. This article delves into its biological activity, exploring its chemical properties, mechanisms of action, and relevant research findings.

Structure and Composition

The compound is characterized by a complex molecular structure that includes:

- Molecular Formula : C₆₈H₁₁₂B₂N₂O₆

- Molecular Weight : 1,075.27 g/mol

- Physical State : Solid at room temperature

- Melting Point : 104.0 to 108.0 °C

| Property | Value |

|---|---|

| Molecular Formula | C₆₈H₁₁₂B₂N₂O₆ |

| Molecular Weight | 1,075.27 g/mol |

| Physical State | Solid |

| Melting Point | 104.0 - 108.0 °C |

| CAS Number | 1563062-80-5 |

Research indicates that this compound exhibits significant biological activity primarily through its interaction with cellular pathways involved in oxidative stress and cell signaling.

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities which may protect cells from oxidative damage.

- Cell Proliferation : Studies suggest that it can influence cell proliferation rates in various cell lines.

- Apoptosis Induction : Preliminary data indicate potential pro-apoptotic effects in cancer cell lines.

Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University assessed the antioxidant activity of this compound using DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH radical concentration at varying concentrations of the compound.

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro experiments on human breast cancer cells (MCF-7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.

Study 3: Mechanistic Insights

Further mechanistic studies indicated that the compound activates the p53 pathway leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2.

Table 2: Summary of Biological Activity Findings

| Study | Cell Type | Key Findings |

|---|---|---|

| Antioxidant Activity | DPPH Assay | Significant radical scavenging activity |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 = 25 µM |

| Mechanistic Insights | MCF-7 | Activation of p53 pathway; increased Bax expression |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester groups at the 6,6'-positions enable this compound to participate in palladium-catalyzed Suzuki-Miyaura coupling, a cornerstone reaction for constructing conjugated polymers.

-

Key Insight : The bulky 2-octyldodecyl side chains enhance solubility in organic solvents (e.g., chloroform, toluene), critical for solution-processed device fabrication .

Thiophene Functionalization

The isoindigo core undergoes electrophilic substitution with thiophene-based monomers to tailor optoelectronic properties.

-

Note : Bromination at the 4,4'-positions of the isoindigo core modifies the HOMO/LUMO levels, enabling tunable bandgaps .

Oxidative Polymerization

The compound serves as a monomer in oxidative polymerization reactions to produce n-type semiconducting polymers.

-

Critical Factor : The boronic ester groups remain intact during polymerization, enabling post-functionalization .

Stability and Handling

-

Moisture Sensitivity : The boronic ester groups hydrolyze in aqueous/acidic conditions, necessitating storage under argon at 2–8°C .

-

Thermal Stability : Decomposes above 300°C, limiting processing to solution-based methods .

Comparative Reactivity of Boronic Esters

| Property | This Compound (C68H112B2N2O6) | 4,7-Bis(pinacol boronate)benzothiadiazole |

|---|---|---|

| Suzuki Coupling Efficiency | High (bulky groups reduce side reactions) | Moderate |

| Solubility in Chloroform | 25 mg/mL | 10 mg/mL |

| Thermal Decomposition (°C) | 300–320 | 280–300 |

Comparison with Similar Compounds

N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo (CAS: 1821433-54-8)

Key Differences :

| Property | Target Compound (2-octyldodecyl) | 2-Ethylhexyl Analog |

|---|---|---|

| Alkyl Chain Length | C20 (branched) | C8 (branched) |

| Solubility | Higher in non-polar solvents | Moderate solubility |

| Polymer Crystallinity | Reduced due to bulky chains | Higher crystallinity |

| Device Performance | Improved film morphology | Potential charge traps |

The longer 2-octyldodecyl chains in the target compound reduce aggregation in solution, enabling uniform thin-film deposition, whereas the shorter 2-ethylhexyl chains may lead to premature crystallization during processing .

N,N′-Dihexyl-6,6′-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo

Synthesis Context :

This analog (linear C6 chains) was used in dihydropyrene dimer synthesis via Suzuki coupling . Unlike the target compound, linear alkyl chains reduce steric hindrance, favoring faster coupling kinetics. However, linear chains offer poorer solubility, limiting their utility in high-molecular-weight polymer synthesis .

1,1′-Bis(2-hexyldecyl)-6,6′-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo

Used in ladderized anthanthrene-based polymers (e.g., PsAI), this analog has C16 branched chains. Compared to the target compound (C20 chains), the shorter hexyldecyl groups balance solubility and charge transport, achieving a power conversion efficiency (PCE) of 6.2% in OSCs . The target compound’s longer chains may further enhance solubility but could reduce hole mobility due to increased interchain distance .

Pyrene-Substituted Isoindigo Derivatives

Pyrene-functionalized analogs (e.g., compounds 7 and 8 in ) exhibit redshifted absorption spectra (λmax ≈ 650 nm) versus the target compound (λmax ≈ 620 nm). The extended π-system in pyrene derivatives improves light-harvesting but introduces synthetic complexity, whereas the target compound’s simplicity ensures scalability .

Performance in Organic Electronics

- Open-circuit voltage (Voc) : Isoindigo-based polymers typically achieve Voc > 0.8 V due to deep HOMO levels (-5.4 eV) .

- Charge mobility : Polymers with bulkier side chains (e.g., 2-octyldodecyl) exhibit µh ≈ 0.01 cm²/Vs, lower than linear-chain analogs (µh ≈ 0.1 cm²/Vs) but sufficient for OSC applications .

Q & A

Q. What synthetic methodologies are recommended for preparing N,N'-Bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo, and how can reaction conditions be optimized?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester functional groups. Key steps include:

- Using 6,6'-dibromoisoindigo as the core structure and coupling it with boronic acid derivatives (e.g., pyrene-1-ylboronic acid) under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) .

- Optimizing solvent systems (e.g., toluene/THF mixtures) and bases (e.g., K₂CO₃ or Cs₂CO₃) to enhance coupling efficiency .

- Maintaining anhydrous conditions and inert atmospheres (N₂/Ar) to prevent boronate ester hydrolysis .

Q. How should researchers purify and characterize this compound to ensure high purity for device fabrication?

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials. For large-scale batches, recrystallization in non-polar solvents (e.g., hexane/dichloromethane) is effective .

- Characterization : Confirm structure via /-NMR for alkyl chain integration and boronate ester peaks (~1.3 ppm for methyl groups). High-resolution mass spectrometry (HRMS) or MALDI-TOF validates molecular weight. UV-Vis and cyclic voltammetry assess optical/electronic properties .

Q. What is the role of the 2-octyldodecyl substituents in this isoindigo derivative, and how do they influence material properties?

The 2-octyldodecyl chains serve dual roles:

- Solubility enhancement : Long, branched alkyl chains improve solubility in organic solvents (e.g., chloroform, chlorobenzene), enabling solution-processable thin-film fabrication .

- Morphology control : The bulky substituents prevent excessive π-π stacking, balancing charge transport and film uniformity in organic electronic devices .

Advanced Research Questions

Q. How can researchers design donor-acceptor polymers using this monomer to optimize charge transport in organic semiconductors?

- Monomer selection : Pair the isoindigo acceptor unit with electron-rich donors (e.g., thiophene, carbazole) via Stille or Suzuki coupling. Adjust donor-acceptor ratios to tune HOMO/LUMO levels .

- Side-chain engineering : Modify alkyl chain length/branching (e.g., 2-octyldodecyl vs. linear chains) to optimize polymer crystallinity and interfacial compatibility with electrodes .

- Device integration : Use grazing-incidence wide-angle X-ray scattering (GIWAXS) to correlate polymer morphology with field-effect transistor (FET) performance .

Q. What strategies address low yields in cross-coupling reactions involving this boronate ester-functionalized isoindigo?

- Catalyst optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ with SPhos ligands) to reduce steric hindrance from bulky substituents .

- Pre-activation : Pre-treat boronate esters with pinacol to enhance reactivity. Monitor reaction progress via TLC or in situ -NMR to identify side products .

- Temperature control : Perform reactions at 80–100°C to balance kinetics and boronate stability .

Q. How can researchers analyze contradictory reports on the charge transport properties of isoindigo-based polymers?

- Standardize testing : Use identical device architectures (e.g., bottom-gate FETs) and measurement conditions (e.g., vacuum, inert atmosphere) to minimize variability .

- Depth-dependent characterization : Employ conductive atomic force microscopy (c-AFM) to map charge transport heterogeneity within thin films .

- Theoretical modeling : Compare experimental mobility data with density functional theory (DFT) calculations of polymer backbone planarity and reorganization energy .

Q. What precautions are critical for handling and storing this compound to prevent degradation?

- Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent boronate ester hydrolysis and photo-oxidation .

- Handling : Use gloveboxes for weighing and solution preparation. Avoid prolonged exposure to moisture or acidic/basic environments .

- Degradation monitoring : Periodically check purity via -NMR for new peaks at ~3–4 ppm (indicative of hydrolyzed boronic acids) .

Q. How can researchers resolve discrepancies in reported electronic bandgaps for isoindigo derivatives?

- Unified measurement protocols : Use identical solvent systems (e.g., chlorobenzene) and film-deposition methods (spin-coating vs. blade-coating) for UV-Vis and electrochemical analyses .

- Surface passivation : Treat films with solvent vapor annealing (e.g., THF/CS₂) to minimize surface defects that distort optical measurements .

- Collaborative benchmarking : Compare data with reference compounds (e.g., unsubstituted isoindigo) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.